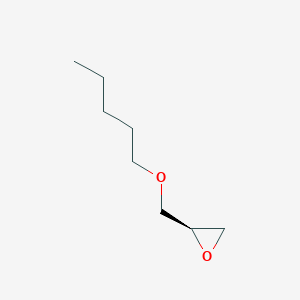
(R)-(+)-Glycidyl pentyl ether
Cat. No. B056069
M. Wt: 144.21 g/mol
InChI Key: IQCASZIDTNHBIW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06437196B1
Procedure details


To a mixture of 406 g of acetone and 10 g of boron trifluoride, 163 g of n-pentyl glycidyl ether obtained in a similar manner to Example 3 was added dropwise over 2 hours while cooling to maintain the temperature at 20 to 30° C. After reaction for 1 hour, the reaction mixture was poured into a large amount of a diluted aqueous solution of sodium bicarbonate for neutralization. Diethyl ether was added and the resulting mixture was stirred. The reaction mixture was allowed to stand to cause separation. The diethyl ether layer thus separated was dehydrated by the addition of sodium sulfate. From the residue, the solid was removed by filtration and then, the solvent was distilled off from the filtrate at room temperature under reduced pressure (133 Pa). To 215 g of 2,2-dimethyl-4-pentyloxymethyl-1,3-dioxolane thus obtained, 1000 mL of ethanol and 1000 mL of 0.1 N sulfuric acid were added. While stirring, the resulting mixture was heated to 80° C. After reaction for 10 hours, the reaction mixture was cooled to room temperature. The solution thus obtained was treated twice with 1000 mL of diethyl ether to extract an oil layer. To the extracted oil layer was added an aqueous solution of sodium bicarbonate, and the remaining acid was thereby neutralized. After separation and removal of the resulting water layer, and diethyl ether was distilled off, 20 g of sodium acetate was added to the residue. The resulting mixture was heated to 180° C. and stirred for 5 hours. After neutralization with 16.8 g of sodium bicarbonate, purification was effected by distillation under reduced pressure (133 to 266 Pa, 114 to 115° C.), whereby 108.7 g of monopentyl glyceryl ether was obtained. As a result of GLC, it was found that the resulting compound had a purity not less than 99% and the content of organochlorine compounds was not greater than 100 ppm.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].B(F)(F)F.[CH2:9]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:10]1[O:12][CH2:11]1.C(=O)(O)[O-].[Na+]>C(OCC)C>[CH3:1][C:2]1([CH3:4])[O:12][CH:10]([CH2:9][O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][O:3]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
406 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F
|
|
Name
|
|
|
Quantity
|
163 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1CO1)OCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained in a similar manner to Example 3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After reaction for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The diethyl ether layer thus separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dehydrated by the addition of sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
From the residue, the solid was removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off from the filtrate at room temperature under reduced pressure (133 Pa)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OCC(O1)COCCCCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 215 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
